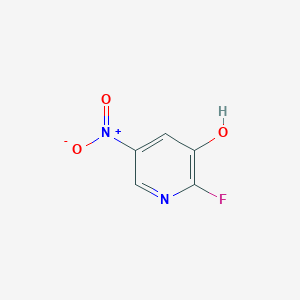
2-Fluoro-3-hydroxy-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3FN2O3 It is a derivative of pyridine, characterized by the presence of both a fluorine atom and a nitro group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitropyridin-3-ol typically involves the nitration of pyridine derivatives. Another method involves the decomposition of fluoborates or fluosilicates to introduce the fluorine atom .
Industrial Production Methods
Industrial production of 2-Fluoro-5-nitropyridin-3-ol may involve large-scale nitration processes using nitric acid and other reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-amino-5-nitropyridin-3-ol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-5-nitropyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitropyridin-3-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitropyridine: Similar structure but lacks the hydroxyl group.
5-Fluoro-2-nitropyridin-3-ol: Isomer with different positioning of the fluorine and nitro groups
Uniqueness
2-Fluoro-5-nitropyridin-3-ol is unique due to the presence of both a fluorine atom and a nitro group on the pyridine ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C5H3FN2O3 |
|---|---|
Molecular Weight |
158.09 g/mol |
IUPAC Name |
2-fluoro-5-nitropyridin-3-ol |
InChI |
InChI=1S/C5H3FN2O3/c6-5-4(9)1-3(2-7-5)8(10)11/h1-2,9H |
InChI Key |
KEFXSZKWFQUWIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


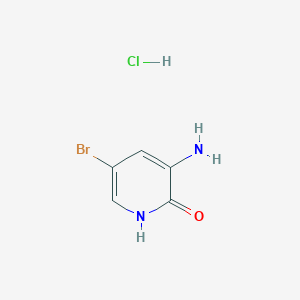
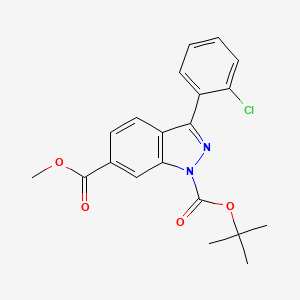

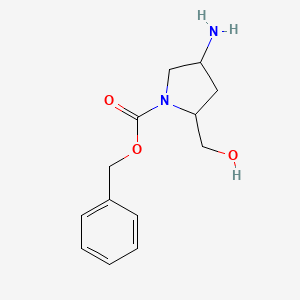
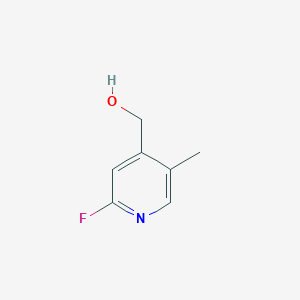
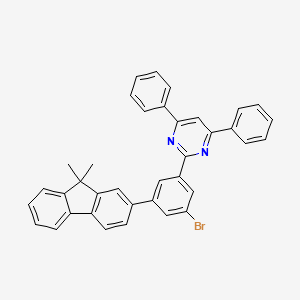
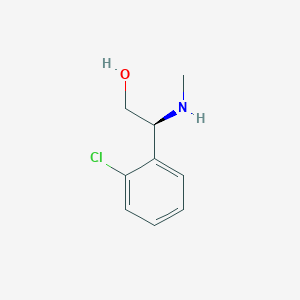

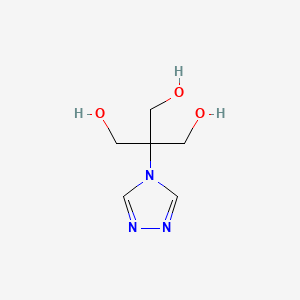
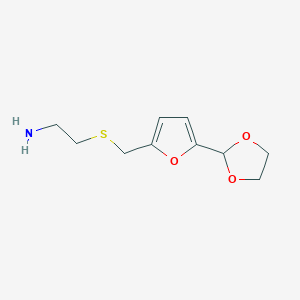
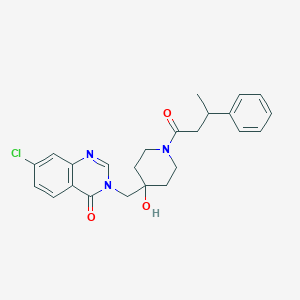
![4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15224858.png)
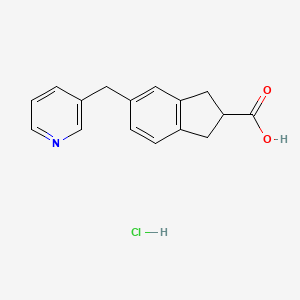
![2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B15224871.png)
